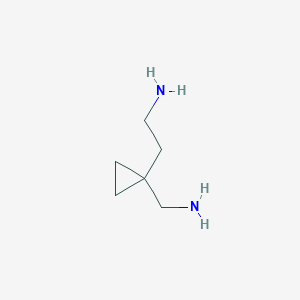![molecular formula C9H13ClN2O3 B13508804 2-[4-(cyclopropylmethoxy)-1H-pyrazol-1-yl]aceticacidhydrochloride](/img/structure/B13508804.png)
2-[4-(cyclopropylmethoxy)-1H-pyrazol-1-yl]aceticacidhydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-(cyclopropylmethoxy)-1H-pyrazol-1-yl]aceticacidhydrochloride is a chemical compound with a molecular weight of 196.21 g/mol It is known for its unique structure, which includes a cyclopropylmethoxy group attached to a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(cyclopropylmethoxy)-1H-pyrazol-1-yl]aceticacidhydrochloride typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through a [3+2] cycloaddition reaction of N-isocyanoiminotriphenylphosphorane with terminal alkynes. This reaction is mediated by silver and offers mild conditions with broad substrate scope.
Attachment of the Cyclopropylmethoxy Group: The cyclopropylmethoxy group is introduced through etherification reactions.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-[4-(cyclopropylmethoxy)-1H-pyrazol-1-yl]aceticacidhydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the cyclopropylmethoxy group can be replaced with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced derivatives, and substituted pyrazole compounds with various functional groups.
Scientific Research Applications
2-[4-(cyclopropylmethoxy)-1H-pyrazol-1-yl]aceticacidhydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 2-[4-(cyclopropylmethoxy)-1H-pyrazol-1-yl]aceticacidhydrochloride involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to changes in cellular processes such as signal transduction, gene expression, and metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
2-(1-Methyl-1H-pyrazol-4-yl)morpholine: This compound has a similar pyrazole ring structure but differs in the substituent groups attached to the ring.
4-[2-(Cyclopropylmethoxy)ethyl]phenol: This compound shares the cyclopropylmethoxy group but has a different core structure.
Uniqueness
2-[4-(cyclopropylmethoxy)-1H-pyrazol-1-yl]aceticacidhydrochloride is unique due to its specific combination of the cyclopropylmethoxy group and the pyrazole ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C9H13ClN2O3 |
|---|---|
Molecular Weight |
232.66 g/mol |
IUPAC Name |
2-[4-(cyclopropylmethoxy)pyrazol-1-yl]acetic acid;hydrochloride |
InChI |
InChI=1S/C9H12N2O3.ClH/c12-9(13)5-11-4-8(3-10-11)14-6-7-1-2-7;/h3-4,7H,1-2,5-6H2,(H,12,13);1H |
InChI Key |
OMAXCKHJLAALHN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1COC2=CN(N=C2)CC(=O)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


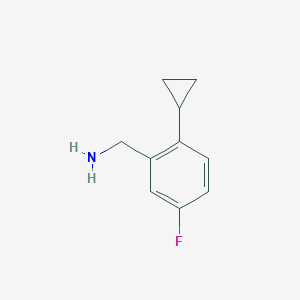
![3-Oxaspiro[5.5]undecan-7-amine hydrochloride](/img/structure/B13508734.png)
![{5,8-Dioxaspiro[3.5]nonan-7-yl}methanesulfonyl chloride](/img/structure/B13508746.png)
![(3R)-7-bromo-2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-1H-isoquinoline-3-carboxylic acid](/img/structure/B13508753.png)
![2-{4-[(Tert-butoxy)carbonyl]piperazin-1-yl}-2-cyclopentylaceticacid](/img/structure/B13508756.png)
![t-Butyl 4-[5-(methoxycarbonyl)-3,6-dihydro-2hpyran-4-yl]-3,6-dihydropyridine-1(2h)-carboxylate](/img/structure/B13508765.png)
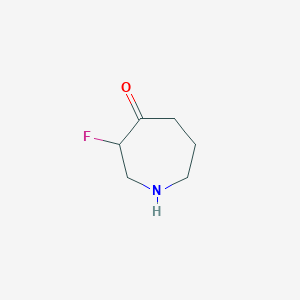
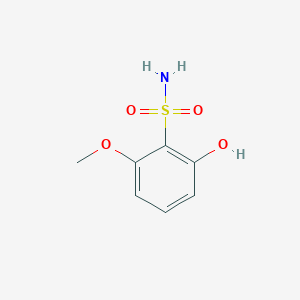
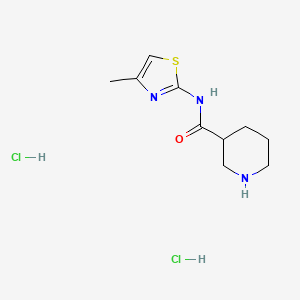
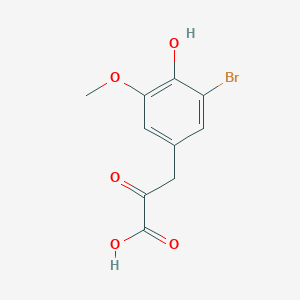
![4-[(2-Methoxyethyl)carbamoyl]benzoicacid](/img/structure/B13508791.png)
![Tert-butyl 5-fluoro-3-azabicyclo[3.2.1]octane-1-carboxylate](/img/structure/B13508792.png)
